molecular formula C16H27N3O4 B12313007 1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12313007
M. Wt: 325.40 g/mol
InChI Key: FQYQMFCIJNWDQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-ILE-PRO-PRO-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the stepwise addition of the other amino acids (proline and isoleucine) using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of H-ILE-PRO-PRO-OH may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

H-ILE-PRO-PRO-OH primarily undergoes hydrolysis and enzymatic reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal physiological conditions .

Common Reagents and Conditions

The hydrolysis of H-ILE-PRO-PRO-OH can be catalyzed by proteolytic enzymes such as pepsin and trypsin. These reactions typically occur under mild acidic or neutral pH conditions .

Major Products Formed

The hydrolysis of H-ILE-PRO-PRO-OH results in the formation of its constituent amino acids: isoleucine, proline, and proline .

Mechanism of Action

H-ILE-PRO-PRO-OH exerts its effects by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, H-ILE-PRO-PRO-OH reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The peptide also promotes the production of nitric oxide, which further contributes to its vasodilatory effects .

Comparison with Similar Compounds

H-ILE-PRO-PRO-OH is similar to other ACE inhibitory peptides such as valyl-prolyl-proline (VPP) and leucyl-prolyl-proline (LPP). H-ILE-PRO-PRO-OH is unique in its specific amino acid sequence, which confers distinct inhibitory potency and stability . Similar compounds include:

Properties

IUPAC Name

1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYQMFCIJNWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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